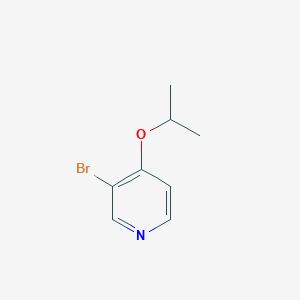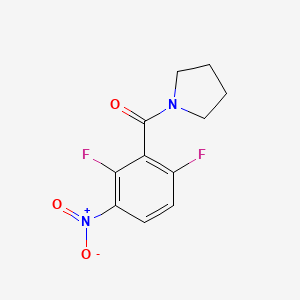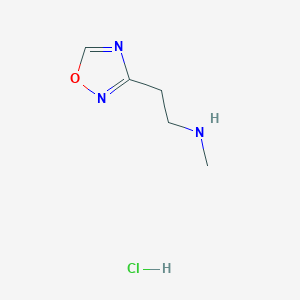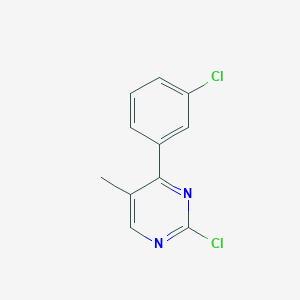
2-Chloro-4-(3-chlorophenyl)-5-methylpyrimidine
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-Chloro-4-(3-chlorophenyl)-5-methylpyrimidine”, there are general methods for the synthesis of similar compounds. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that’s been reported .Aplicaciones Científicas De Investigación
Antiviral and Antimicrobial Applications
- 2-Chloro-4-(3-chlorophenyl)-5-methylpyrimidine derivatives have been synthesized for their potential antiviral activities, particularly against HIV-1 and HIV-2. Compounds synthesized via Suzuki cross-coupling reactions demonstrated varying levels of effectiveness in inhibiting the replication of these viruses in scientific studies (Al-Masoudi, Kassim, & Abdul-Reda, 2014). Additionally, derivatives of this compound have shown promising results in antimicrobial evaluations, indicating their potential as antibacterial agents against various pathogenic microorganisms (El-kerdawy et al., 1990).
Synthesis and Characterization
- The compound and its derivatives have been the focus of synthesis and process research. Studies have been conducted to understand the optimal conditions for synthesizing derivatives of 2-Chloro-4-(3-chlorophenyl)-5-methylpyrimidine, as well as the properties of these compounds. These studies involve various techniques such as chromatography, gas-liquid chromatography, and spectral analysis to ascertain the purity and structure of the synthesized compounds (Su Li, 2005), (Cridland & Weatherley, 1977), (Guo Lei-ming, 2012).
Pharmaceutical Applications
- Derivatives of this compound have been explored for their potential pharmaceutical applications. Studies involving the synthesis and evaluation of these derivatives indicate their potential use in pharmaceutical products. The focus has been on identifying the biological activity of these derivatives, including their antioxidant, antitumor, and antibacterial properties. This research is pivotal for the development of new pharmaceutical products and therapeutic agents (Etemadi et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-4-(3-chlorophenyl)-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-6-14-11(13)15-10(7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZICULZYZSABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-chlorophenyl)-5-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)
![Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride](/img/structure/B1459007.png)
![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B1459008.png)

![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B1459014.png)
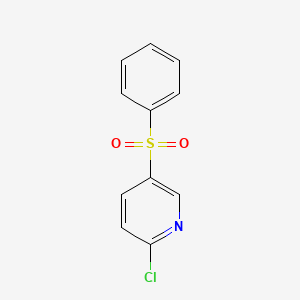
![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1459016.png)

